2-Phenoxyacetic acid (2-oxo-1,2-diphenylethyl) ester
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Overview
Description
2-phenoxyacetic acid (2-oxo-1,2-diphenylethyl) ester is a member of benzoins.
Scientific Research Applications
Synthesis in Peptide Research
The compound has been utilized in the synthesis of 4-(Fmoc-aminoacyloxymethyl)phenoxyacetic acids, useful in solid-phase peptide synthesis. This synthesis was achieved with high yield by reacting Fmoc-amino acids with (4-iodomethylphenoxy)acetic acid 2-oxo-2-phenylethyl ester, demonstrating its utility in peptide research (Zinieris et al., 2006).
Genotoxicity Testing
In another study, chlorinated phenoxyacetic acids, including variants similar to 2-phenoxyacetic acid (2-oxo-1,2-diphenylethyl) ester, were tested for genotoxicity in the modified Allium test. This study highlighted the toxic nature of these compounds and their potential environmental impact (Fiskesjö et al., 1981).
Analytical Chemistry Applications
A study on the alkylation of carboxylate salts of acidic herbicides for gas chromatographic analysis utilized the methyl esters of phenoxyacetic acids. This research demonstrated the compound's relevance in developing analytical methods for herbicide detection (Thio et al., 1979).
Lipase-Catalyzed Reactions
In the field of biochemistry, research on the hydrolysis of phthalimide-derived esters, including variants of 2-phenoxyacetic acid esters, was conducted. This study focused on the enzymatic hydrolysis of these esters, which are potential anti-asthma drugs, showcasing the compound's importance in pharmaceutical research (Bevilaqua et al., 2005).
Environmental Science
A study on the treatment of various herbicides using membrane bioreactor technology investigated compounds including phenoxyacetic acids. This research provides insights into environmental applications and the degradation of such compounds in water treatment processes (Ghoshdastidar & Tong, 2013).
Properties
Molecular Formula |
C22H18O4 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(2-oxo-1,2-diphenylethyl) 2-phenoxyacetate |
InChI |
InChI=1S/C22H18O4/c23-20(16-25-19-14-8-3-9-15-19)26-22(18-12-6-2-7-13-18)21(24)17-10-4-1-5-11-17/h1-15,22H,16H2 |
InChI Key |
NYLMZJJRTNVOAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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